Unii-835UH424TU
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Overview
Description
BLZ-100, also known as tozuleristide, is a tumor-targeting optical imaging agent. It is composed of a peptide called chlorotoxin, which is derived from scorpion venom, conjugated to a near-infrared fluorophore called indocyanine green. This compound is designed to provide real-time, high-resolution visualization of cancer cells during surgery, potentially enabling more effective removal of cancerous tissue while sparing healthy tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BLZ-100 involves the conjugation of chlorotoxin to indocyanine green. Chlorotoxin is a peptide that can be synthesized using solid-phase peptide synthesis. Indocyanine green is a commercially available fluorophore. The conjugation process typically involves the activation of carboxyl groups on indocyanine green, followed by coupling with the amino groups on chlorotoxin under mild conditions to form a stable peptide-fluorophore conjugate .
Industrial Production Methods: Industrial production of BLZ-100 would involve large-scale solid-phase peptide synthesis for chlorotoxin, followed by purification and conjugation with indocyanine green. The process would require stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: BLZ-100 primarily undergoes conjugation reactions during its synthesis. The peptide and fluorophore components are linked through amide bond formation. This compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions:
Reagents: Chlorotoxin, indocyanine green, coupling agents (e.g., carbodiimides).
Conditions: Mild aqueous conditions, pH control to facilitate amide bond formation.
Major Products: The major product of the synthesis is the BLZ-100 conjugate, which is a stable peptide-fluorophore complex .
Scientific Research Applications
BLZ-100 has a wide range of applications in scientific research, particularly in the fields of oncology and surgical imaging:
Oncology: BLZ-100 is used for fluorescence-guided surgery to improve the visualization of tumor margins, enabling more precise and complete tumor resection
Surgical Imaging: It provides real-time imaging during surgery, helping surgeons distinguish between cancerous and healthy tissues.
Preclinical Studies: BLZ-100 has been used in animal models to study its efficacy in labeling various types of tumors, including brain tumors, squamous cell carcinomas, and soft tissue sarcomas.
Clinical Trials: Ongoing clinical trials are evaluating the safety and efficacy of BLZ-100 in human patients with different types of tumors.
Mechanism of Action
BLZ-100 exerts its effects through the specific binding of chlorotoxin to tumor cells. Chlorotoxin targets matrix metalloproteinase-2, a protein that is overexpressed in many types of cancer cells. Once bound, the indocyanine green component of BLZ-100 fluoresces under near-infrared light, allowing for the visualization of the tumor. This mechanism enables surgeons to identify and resect cancerous tissue more accurately .
Comparison with Similar Compounds
Fluorescein: Another optical imaging agent used for fluorescence-guided surgery, but it fluoresces in the visible range, which can be less effective for deep tissue imaging.
Indocyanine Green Alone: Used for various imaging applications, but lacks the tumor-targeting specificity provided by the chlorotoxin component of BLZ-100.
Uniqueness of BLZ-100: BLZ-100 is unique due to its combination of tumor-targeting chlorotoxin and near-infrared fluorophore. This combination allows for highly specific tumor imaging with minimal background fluorescence, making it a valuable tool for surgical oncology .
Properties
CAS No. |
1673565-40-6 |
---|---|
Molecular Formula |
C203H296N58O52S12 |
Molecular Weight |
4766 g/mol |
IUPAC Name |
4-[2-[7-[3-[6-[4-[(1S,4R,5aR,8aR,9R,12R,17aR,18R,20aR,21R,24R,27R,30S,33R,36R,39R,42S,45R,48R,51R,54S,59S,62R,65R,74R,77S,80S,86R,92R)-9-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-39,62-bis(3-amino-3-oxopropyl)-24-benzyl-5a-[[(1R)-4-carbamimidamido-1-carboxybutyl]carbamoyl]-48,51,86,92-tetrakis(3-carbamimidamidopropyl)-17a,20a,33-tris(carboxymethyl)-27,30-bis[(1S)-1-hydroxyethyl]-74-[(4-hydroxyphenyl)methyl]-36-(1H-imidazol-4-ylmethyl)-45-methyl-8a-(2-methylpropyl)-12,42-bis(2-methylsulfanylethyl)-a,3,7a,10,10a,13,15a,18a,19,21a,22,25,28,31,34,37,40,43,46,49,52,61,64,70,73,76,79,82,85,88,91,94,97-tritriacontaoxo-2a,3a,6,7,12a,13a,56,57-octathia-2,6a,9a,11,14,16a,19a,20,22a,23,26,29,32,35,38,41,44,47,50,53,60,63,69,72,75,78,81,84,87,90,93,96,99-tritriacontazahexacyclo[57.41.10.84,54.421,77.014,18.065,69]docosahectan-80-yl]butylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C203H296N58O52S12/c1-107(2)85-130-178(291)253-139(185(298)240-129(196(309)310)50-36-76-223-201(215)216)100-319-317-98-137-171(284)225-93-154(268)224-94-155(269)231-120(46-32-72-219-197(207)208)168(281)226-95-156(270)232-121(47-33-73-220-198(209)210)169(282)227-96-157(271)233-122(45-27-28-71-218-153(267)55-22-17-29-77-258-145-64-58-113-41-23-25-43-117(113)162(145)202(6,7)149(258)53-20-14-13-15-21-54-150-203(8,9)163-118-44-26-24-42-114(118)59-65-146(163)259(150)78-30-31-84-325(311,312)313)173(286)250-141-102-322-324-105-144-189(302)243-132(86-111-39-18-16-19-40-111)183(296)256-165(110(5)263)194(307)257-164(109(4)262)193(306)247-136(91-161(277)278)181(294)244-133(88-115-92-217-106-229-115)179(292)236-125(62-66-151(205)265)176(289)237-127(69-82-315-11)172(285)230-108(3)166(279)234-123(48-34-74-221-199(211)212)174(287)235-124(49-35-75-222-200(213)214)175(288)251-142(103-321-320-101-140(186(299)241-130)252-177(290)126(63-67-152(206)266)238-191(304)147-51-37-79-260(147)158(272)97-228-170(283)131(242-187(141)300)87-112-56-60-116(264)61-57-112)188(301)246-134(89-159(273)274)180(293)245-135(90-160(275)276)182(295)254-143(190(303)249-137)104-323-318-99-138(248-167(280)119(204)68-81-314-10)184(297)239-128(70-83-316-12)195(308)261-80-38-52-148(261)192(305)255-144/h13-16,18-21,23-26,39-44,53-54,56-61,64-65,92,106-110,119-144,147-148,164-165,262-263H,17,22,27-38,45-52,55,62-63,66-91,93-105,204H2,1-12H3,(H64-,205,206,207,208,209,210,211,212,213,214,215,216,217,218,219,220,221,222,223,224,225,226,227,228,229,230,231,232,233,234,235,236,237,238,239,240,241,242,243,244,245,246,247,248,249,250,251,252,253,254,255,256,257,264,265,266,267,268,269,270,271,273,274,275,276,277,278,279,280,281,282,283,284,285,286,287,288,289,290,291,292,293,294,295,296,297,298,299,300,301,302,303,304,305,306,307,309,310,311,312,313)/t108-,109+,110+,119-,120-,121-,122+,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138+,139+,140-,141-,142-,143+,144+,147-,148-,164+,165-/m1/s1 |
InChI Key |
LWXYOERUKGQNKQ-VJWLENAASA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H]2CSSC[C@@H]3C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H]4C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)[C@H](C)O)[C@H](C)O)CC6=CC=CC=C6)NC(=O)[C@H]7CCCN7C(=O)[C@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N4)NC(=O)[C@H](NC(=O)[C@H](NC2=O)CC(=O)O)CC(=O)O)NC(=O)[C@@H](CCSC)N)CCSC)C(=O)N[C@@H](C(=O)NCC(=O)N8CCC[C@@H]8C(=O)N[C@@H](C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCNC(=O)CCCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])(C)C)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCNC(=O)CCCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])(C)C)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N |
Origin of Product |
United States |
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